molecular formula C11H15NO B104754 Acetamide, N-(2,6-dimethylphenyl)-N-methyl- CAS No. 18835-47-7

Acetamide, N-(2,6-dimethylphenyl)-N-methyl-

Cat. No.: B104754
CAS No.: 18835-47-7
M. Wt: 177.24 g/mol
InChI Key: FPQRDECXMGHKJX-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is an organic compound with the molecular formula C10H13NO. It is also known by other names such as N-(2,6-Dimethylphenyl)-N-methylacetamide. This compound is a derivative of acetanilide and is characterized by the presence of a methyl group attached to the nitrogen atom and two methyl groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide or a similar methylating agent. The reaction conditions generally include:

    Temperature: 50-70°C

    Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The process involves:

  • Mixing 2,6-dimethylaniline with acetic anhydride in a reactor.
  • Adding a catalyst to initiate the reaction.
  • Methylating the intermediate product using methyl iodide.
  • Purifying the final product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-(2,6-dimethylphenyl)-N-methylacetamide N-oxide

    Reduction: N-(2,6-dimethylphenyl)-N-methylamine

    Substitution: Halogenated derivatives such as 4-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide

Scientific Research Applications

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A parent compound with similar structural features but lacks the methyl groups on the nitrogen and phenyl ring.

    Lidocaine: A local anesthetic with a similar acetamide structure but with additional ethyl groups and a diethylamino group.

Uniqueness

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups on the phenyl ring and nitrogen atom enhances its stability and reactivity compared to other acetanilide derivatives.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-5-7-9(2)11(8)12(4)10(3)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQRDECXMGHKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172187
Record name Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18835-47-7
Record name Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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